molecular formula C11H21N B2360844 (2R,5S)-5-Cyclopentyl-2-methylpiperidine CAS No. 2378490-74-3

(2R,5S)-5-Cyclopentyl-2-methylpiperidine

Cat. No.: B2360844
CAS No.: 2378490-74-3
M. Wt: 167.296
InChI Key: HGPFSZCYHPLMEF-MWLCHTKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,5S)-5-Cyclopentyl-2-methylpiperidine: is a chiral compound with a unique structure that includes a cyclopentyl group attached to a piperidine ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,5S)-5-Cyclopentyl-2-methylpiperidine typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a suitable precursor, such as a ketone or an imine, using a chiral reducing agent. For example, the reduction of a cyclopentyl-substituted imine with a chiral borane complex can yield the desired piperidine derivative with high enantioselectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes often use heterogeneous catalysts, such as palladium or platinum on carbon, under high pressure and temperature conditions to achieve efficient conversion rates.

Chemical Reactions Analysis

Types of Reactions: (2R,5S)-5-Cyclopentyl-2-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be further reduced to form more saturated derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where halogen atoms or other leaving groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, amines, thiols

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentyl ketones, while reduction can produce cyclopentyl alcohols.

Scientific Research Applications

Chemistry: In chemistry, (2R,5S)-5-Cyclopentyl-2-methylpiperidine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantioselective catalysts and ligands.

Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. Its structure allows it to fit into specific binding sites, making it a candidate for drug development.

Medicine: In medicine, this compound is explored for its potential therapeutic effects. It may serve as a lead compound in the development of new pharmaceuticals aimed at treating various diseases.

Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2R,5S)-5-Cyclopentyl-2-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers allow it to fit into binding sites with high specificity, potentially modulating the activity of these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

    (2R,5S)-2,5-Dimethylpiperazine: This compound shares a similar piperidine ring structure but with different substituents.

    (2R,5S)-2-Methylpiperidine: Similar in structure but lacks the cyclopentyl group.

Uniqueness: What sets (2R,5S)-5-Cyclopentyl-2-methylpiperidine apart is its unique combination of a cyclopentyl group and a piperidine ring, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and for developing new chemical entities with specific biological activities.

Properties

IUPAC Name

(2R,5S)-5-cyclopentyl-2-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N/c1-9-6-7-11(8-12-9)10-4-2-3-5-10/h9-12H,2-8H2,1H3/t9-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPFSZCYHPLMEF-MWLCHTKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](CN1)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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